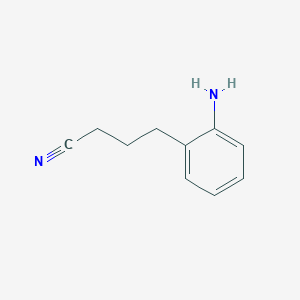

4-(2-Aminophenyl)butyronitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

4-(2-aminophenyl)butanenitrile |

InChI |

InChI=1S/C10H12N2/c11-8-4-3-6-9-5-1-2-7-10(9)12/h1-2,5,7H,3-4,6,12H2 |

InChI Key |

SAFNULYMNFGMLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Aminophenyl Butyronitrile

Reduction-Based Approaches from Nitro Precursors

The conversion of aromatic nitro compounds into their corresponding anilines is a fundamental transformation in organic synthesis. For the preparation of 4-(2-Aminophenyl)butyronitrile, the most direct route involves the reduction of the nitro group in the starting material, 4-(2-Nitrophenyl)butyronitrile (B8592348). This process can be accomplished through several reductive methods, primarily catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation of 4-(2-Nitrophenyl)butyronitrile

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profile, typically yielding water as the only byproduct. wikipedia.orgnih.gov The process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. wikipedia.org

Palladium on carbon (Pd/C) is a premier catalyst for the hydrogenation of nitro groups. wikipedia.org The activated carbon support provides a large surface area for the palladium metal, maximizing its catalytic activity. wikipedia.org The choice of catalyst and its specific characteristics are crucial for optimizing the reaction.

Catalyst Loading: The palladium loading on the carbon support is typically between 5% and 10% by weight. wikipedia.org

Catalyst Structure: The activity of the palladium catalyst can be influenced by the metal particle size. Studies on nitrobenzene (B124822) hydrogenation have shown that the reaction rate can be dependent on the palladium particle size, although the nature of this effect can vary with the solvent used. researchgate.netuu.nl

Alternative Catalysts: While Pd/C is common, other catalysts like platinum(IV) oxide or Raney nickel can also be used for nitro group reduction. wikipedia.org However, Pd/C often offers better selectivity and operates under milder conditions. nih.gov

| Catalyst System | Typical Loading | Key Characteristics | Reference |

|---|---|---|---|

| 5% Pd/C | 1-5 mol % | Standard, versatile catalyst for general-purpose hydrogenations. | wikipedia.org |

| 10% Pd/C | 1-5 mol % | Higher loading for more challenging reductions or faster reaction times. | wikipedia.org |

| Palladium Hydroxide (B78521) on Carbon (Pearlman's Catalyst) | ~20% Pd | Less prone to causing hydrogenolysis of sensitive functional groups. | chemrxiv.org |

The efficiency and selectivity of the catalytic hydrogenation of 4-(2-Nitrophenyl)butyronitrile are highly dependent on the reaction conditions.

Temperature: Hydrogenation of nitroarenes can often be carried out at room temperature, which helps to minimize side reactions. researchgate.net

Pressure: The reaction can be conducted under a range of hydrogen pressures, from atmospheric pressure (using a hydrogen balloon) for simple reductions to higher pressures in a specialized hydrogenation apparatus for more demanding substrates or to increase the reaction rate. researchgate.netmt.com

Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar protic solvents like methanol (B129727) and ethanol (B145695) are commonly used as they can facilitate the interaction between the nitro group and the catalyst surface. researchgate.net The polarity of the solvent has been shown to increase the rate of hydrogenation. researchgate.net

| Parameter | Condition | Expected Outcome | Reference |

|---|---|---|---|

| Temperature | Room Temperature (~25°C) | Sufficient for high conversion, minimizes risk of side reactions. | researchgate.net |

| Elevated (e.g., 50-70°C) | Increased reaction rate, but may require careful monitoring to avoid over-reduction. | nih.gov | |

| H₂ Pressure | 1 atm (Balloon) | Suitable for lab-scale synthesis with high-activity catalysts. | researchgate.net |

| >1 atm (Parr Shaker) | Faster reaction rates, beneficial for larger scale or less reactive substrates. | mt.com | |

| Solvent | Methanol / Ethanol | High reaction rates due to good solubility of H₂ and substrate, solvent polarity aids reaction. | researchgate.netresearchgate.net |

| Ethyl Acetate | Alternative solvent, may be chosen for solubility or downstream processing reasons. | commonorganicchemistry.com |

Chemical Reduction Methods Utilizing Metal-Acid Systems

Chemical reduction offers an alternative to catalytic hydrogenation, particularly when a substrate contains functional groups that are sensitive to hydrogenolysis (e.g., benzyl (B1604629) ethers, certain halides). wikipedia.org These methods typically involve the use of a metal in an acidic medium. wikipedia.org

A widely used, effective, and relatively mild method for nitro group reduction is the use of iron powder in the presence of ammonium (B1175870) chloride in an aqueous solvent system. commonorganicchemistry.comechemi.com This method avoids the use of strong acids and is known for its high chemoselectivity. semanticscholar.org

The reaction mechanism involves the oxidation of iron to iron oxides, while the nitro group is reduced to the amine. Ammonium chloride acts as a mild acid catalyst and an electrolyte. A typical protocol involves refluxing the nitro compound with an excess of iron powder and ammonium chloride in a solvent mixture such as ethanol/water. commonorganicchemistry.comechemi.com

| Reagent/Parameter | Typical Condition/Amount | Purpose | Reference |

|---|---|---|---|

| 4-(2-Nitrophenyl)butyronitrile | 1 equivalent | Starting Material | - |

| Iron (Fe) Powder | 5-10 equivalents | Reducing Agent | commonorganicchemistry.comechemi.com |

| Ammonium Chloride (NH₄Cl) | 5-10 equivalents | Electrolyte / Mild Proton Source | commonorganicchemistry.comechemi.com |

| Solvent | Ethanol/Water (e.g., 4:1) | Reaction Medium | commonorganicchemistry.com |

| Temperature | Reflux (e.g., 70-80°C) | To drive the reaction to completion. | commonorganicchemistry.comechemi.com |

| Reaction Time | 1-3 hours | Typical time for completion. | commonorganicchemistry.com |

The choice between catalytic hydrogenation and a metal-acid system like Fe/NH₄Cl depends on several factors, including the presence of other functional groups, cost, scale, and environmental considerations.

Catalytic Hydrogenation (Pd/C): This method is often preferred for its high atom economy and clean workup, as the catalyst can be filtered off and the only byproduct is water. nih.gov However, the palladium catalyst is expensive, and care must be taken to avoid reducing other sensitive groups. The catalysts can also be pyrophoric, requiring careful handling. nih.gov

Iron/Ammonium Chloride Reduction: This is an inexpensive, robust, and highly chemoselective method. semanticscholar.org It is particularly useful for molecules with functional groups that would not survive catalytic hydrogenation. The main drawback is the generation of large amounts of iron oxide sludge, which can complicate product isolation and presents a significant waste disposal issue. nih.gov

| Feature | Catalytic Hydrogenation (Pd/C) | Iron/Ammonium Chloride Reduction |

|---|---|---|

| Reagents | H₂ gas, catalytic Pd/C | Stoichiometric Fe powder, NH₄Cl |

| Cost | High (due to Palladium catalyst) | Low (reagents are inexpensive) |

| Chemoselectivity | Lower; can reduce other functional groups (alkenes, alkynes, benzyl ethers). nih.gov | High; generally specific to the nitro group. semanticscholar.org |

| Byproducts/Waste | Water is the primary byproduct; catalyst is recycled. | Large volumes of iron oxide sludge. nih.gov |

| Workup | Simple filtration of the catalyst. | Filtration of iron sludge, extractions. commonorganicchemistry.com |

| Safety | Requires handling of flammable H₂ gas and potentially pyrophoric catalysts. nih.gov | Generally safer, avoids high-pressure gas. |

C-C and C-N Bond-Forming Reactions for Scaffold Construction

The assembly of the this compound framework relies on the strategic formation of carbon-carbon and carbon-nitrogen bonds. Key approaches include the arylation of butyronitrile (B89842) derivatives to establish the phenylbutyronitrile core, followed by the introduction of the essential amino group.

Arylation of Butyronitrile Derivatives

Arylation strategies are central to forming the C-C bond between the phenyl ring and the butyronitrile chain. This can be accomplished by reacting an activated aromatic compound with a suitable four-carbon nitrile-containing synthon.

Reaction of ortho-Nitrotoluene with Acrylonitrile (B1666552) to Form 4-(2-Nitrophenyl)butyronitrile

A primary method for constructing the carbon skeleton involves the reaction of a nitrotoluene with acrylonitrile. While detailed examples often focus on the para-isomer, the underlying chemistry is applicable to the ortho-substituted starting material. This reaction proceeds via a base-catalyzed Michael addition. The base, typically an alkali metal hydroxide or alkoxide, deprotonates the methyl group of o-nitrotoluene, generating a carbanion. This carbanion then acts as a nucleophile, attacking the β-carbon of acrylonitrile.

The process for the analogous p-nitrotoluene involves reacting it with acrylonitrile in the presence of a catalytic amount of a strong base within an aprotic polar solvent. google.com The reaction temperature can range from 0°C to 150°C. google.com This methodology is advantageous due to its simplicity and the use of readily available starting materials. google.com

Table 1: Reaction Conditions for the Analogous Synthesis of 4-(p-Nitrophenyl)butyronitrile google.com

| Parameter | Value |

|---|---|

| Reactants | p-Nitrotoluene, Acrylonitrile |

| Base Catalyst | Sodium Hydroxide (freshly ground) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 26-28°C (initial exotherm) |

| Reaction Time | ~3 hours |

This reaction serves as a direct precedent for the synthesis of the ortho-nitro precursor to this compound.

Related Arylation Strategies for 4-Chlorobutyronitrile (B21389) with Aniline (B41778) Derivatives

Alternative arylation strategies involve the reaction of 4-chlorobutyronitrile with aniline or its derivatives. However, direct Friedel-Crafts alkylation of aniline is generally unsuccessful. The lone pair of electrons on the aniline's nitrogen atom coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a salt. quora.comquora.com This deactivates the aromatic ring towards electrophilic substitution. quora.comquora.com

More direct approaches focus on N-alkylation or palladium-catalyzed coupling reactions.

N-Alkylation: Aniline can be directly N-alkylated with alkyl halides. Micellar catalysis has been shown to improve the rate, yield, and selectivity of the N-alkylation of aniline with 1-bromobutane. nih.gov Zeolite catalysts have also been employed for the selective N-alkylation of anilines with lower alkanols in the vapor phase at temperatures between 250°C and 350°C. google.com These principles could be adapted for the reaction with 4-chlorobutyronitrile.

Palladium-Catalyzed Arylation: Modern cross-coupling methods offer a powerful means for C-N bond formation. Palladium-catalyzed reactions are widely used for the arylation of amines with aryl halides. nih.gov While less common for C(sp³)-N bond formation with alkyl halides, related methodologies for the α-arylation of nitriles are well-established, suggesting the feasibility of coupling aniline derivatives with a suitable butyronitrile precursor under palladium catalysis. dntb.gov.ua

Introduction of the Amino Group via Directed Amination or Substitution

The most common and direct method for introducing the amino group at the ortho position of the phenyl ring is through the reduction of the corresponding nitro group. The precursor, 4-(2-nitrophenyl)butyronitrile, can be selectively reduced to the desired this compound.

The key challenge in this transformation is the chemoselective reduction of the nitro group without affecting the nitrile functionality. Several methods are effective for this purpose:

Tin(II) Chloride (SnCl₂): Aromatic nitro compounds are readily reduced by stannous chloride dihydrate (SnCl₂·2H₂O) in solvents like ethanol or ethyl acetate. This reagent is highly selective and does not typically affect other reducible groups such as nitriles, esters, or halogens. stackexchange.com

Catalytic Hydrogenation: This is a widely used industrial method for the reduction of nitroarenes. youtube.com Careful selection of the catalyst and reaction conditions is crucial to preserve the nitrile group. While palladium on carbon (Pd/C) can sometimes reduce nitriles, platinum-based catalysts (e.g., Platinum on carbon, Pt/C) or Raney Nickel are often more selective for the nitro group reduction under controlled hydrogen pressure. stackexchange.comwikipedia.org

Iron in Acidic Media: The use of iron metal in the presence of an acid, such as hydrochloric acid or acetic acid, is a classic and effective method for reducing aromatic nitro compounds to anilines. youtube.comwikipedia.org

Table 2: Common Reagents for Selective Nitro Group Reduction

| Reagent/System | Key Features |

|---|---|

| SnCl₂·2H₂O | High chemoselectivity; tolerates nitriles, esters, ketones. stackexchange.com |

| H₂ / Pt/C | Catalytic method; good for preserving nitrile group over Pd/C. stackexchange.com |

| Fe / HCl or Acetic Acid | Classic, cost-effective method for large-scale reductions. youtube.com |

| Sodium Hydrosulfite | Effective reducing agent for nitroaromatics. wikipedia.org |

Preparation of Functionally Differentiated Analogs and Precursors

The synthesis of precursors, particularly those with a nitro group, is a critical step that enables the eventual formation of the target aminonitrile.

Synthesis of 4-(2-Nitrophenyl)butyronitrile

The synthesis of 4-(2-nitrophenyl)butyronitrile is foundational for the subsequent reduction to this compound. The primary route is the base-catalyzed reaction between o-nitrotoluene and acrylonitrile, as discussed in section 2.2.1.1.

The commercial production of nitrotoluenes via the nitration of toluene (B28343) typically yields a mixture of isomers, with 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481) being the major products, which are then separated by fractional distillation and crystallization. nih.gov The reaction of o-nitrotoluene with acrylonitrile provides a direct pathway to the desired carbon skeleton. google.com

An alternative, though less direct, approach could involve the nitration of a pre-formed phenylbutyronitrile scaffold. However, this often leads to a mixture of ortho and para isomers, which would necessitate a challenging separation process. For instance, the nitration of 2-phenylbutyronitrile with mixed acid results in a mixture of 2-(4-nitrophenyl)butyric acid and 2-(2-nitrophenyl)butyric acid after hydrolysis, demonstrating the lack of regioselectivity. google.com Therefore, starting with the correctly substituted o-nitrotoluene is the more strategic and efficient approach.

Synthesis of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles as Cyclization Precursors

The synthesis of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles is a critical step in the formation of various heterocyclic compounds, as these molecules are designed as direct precursors for intramolecular cyclization reactions. A prevalent and effective method for their preparation involves the conjugate addition of cyanide to a chalcone (B49325) derivative. Specifically, 2'-aminochalcones are utilized as the starting material, which undergo a reaction with a cyanide source, typically potassium cyanide (KCN), to yield the desired butyronitrile scaffold. nih.govacs.org

The reaction is generally carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO). For instance, the synthesis of 4-(2-aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile involves charging a reaction vessel with 4-bromo-2′-aminochalcone, acetic acid, and DMSO. acs.org To this stirred mixture, an aqueous solution of potassium cyanide is added dropwise. The reaction then proceeds at an elevated temperature, for example 50 °C, for a duration of approximately one hour, with the progress being monitored by thin-layer chromatography (TLC). acs.org

| Starting Material (Chalcone) | Product | Key Reagents | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2′-aminochalcone | 4-(2-Aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile | KCN, Acetic Acid | DMSO | 50 °C | acs.org |

| 2'-Amino-4'-methylchalcone | 4-(2-Amino-4-methylphenyl)-4-oxo-2-phenylbutanenitrile | KCN, Acetic Acid | DMSO | Not specified | acs.org |

| 4-(2-aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile | 4-(2-(Benzylamino)phenyl)-4-oxo-2-phenylbutanenitrile | Benzyl bromide | Not specified | Not specified | nih.gov |

Generation of Other Aryl-Substituted Butyronitrile Scaffolds

Beyond the specific case of this compound and its oxo-derivatives, a broader range of synthetic methodologies exists for the generation of other aryl-substituted butyronitrile scaffolds. These methods allow for the introduction of aryl groups at different positions on the butyronitrile backbone, leading to a diverse array of chemical structures.

One such approach is the synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles. This method is based on the reaction of aromatic aldehydes with phosphorylated Michael acceptors. The process involves the condensation of an aromatic aldehyde with a 2-dialkylaminomethyl-propenenitrile in the presence of a thiazolium bromide catalyst and triethylamine (B128534) in a solvent like N,N-dimethylformamide (DMF). This reaction yields the corresponding 4-aryl-4-oxobutanenitrile derivative with a phosphonomethyl group at the 2-position. mdpi.com

Another significant strategy for generating aryl-substituted nitriles is the hydrocyanation of alkenes. This process involves the addition of hydrogen cyanide (HCN) across the double bond of an alkene. For aryl-substituted alkenes, such as vinylarenes, this reaction can produce branched nitriles, like 2-arylbutyronitriles, with high selectivity. thieme-connect.de The reaction is typically catalyzed by transition metal complexes, often based on nickel. wikipedia.org While direct hydrocyanation with HCN is highly effective, its use in a laboratory setting is often limited due to the extreme toxicity of HCN. To circumvent this, transfer hydrocyanation methods have been developed, where a safer cyanide source is used. wikipedia.orgchemrxiv.org For example, a photoredox nickel dual catalytic system can achieve the hydrocyanation of olefins using acetonitrile (B52724) as a cyanide surrogate under visible-light irradiation. chemrxiv.org

The Michael addition, or conjugate addition, of a cyanide nucleophile to an α,β-unsaturated carbonyl compound or nitrile is a classic and versatile method for creating a new carbon-carbon bond at the β-position. libretexts.orgmasterorganicchemistry.com When applied to substrates like cinnamonitrile (B126248) (3-phenylpropenenitrile) or its derivatives, the addition of cyanide leads to the formation of 3-aryl-substituted succinonitriles, which can be further transformed into 3-arylbutyronitriles. This reaction is typically base-catalyzed, with the cyanide ion acting as the nucleophile that attacks the β-carbon of the conjugated system. libretexts.org

These diverse synthetic strategies provide chemists with a toolbox for creating a wide variety of aryl-substituted butyronitrile scaffolds, each with the potential for further functionalization and incorporation into more complex molecular architectures.

| Methodology | Aryl Position | Key Precursors | Catalyst/Reagents | Typical Product Scaffold | Reference |

|---|---|---|---|---|---|

| Condensation Reaction | 4-Aryl | Aromatic aldehyde, Phosphorylated Michael acceptor | Thiazolium bromide, Triethylamine | 4-Aryl-2-phosphonomethyl-4-oxobutanenitrile | mdpi.com |

| Hydrocyanation | 2-Aryl or 3-Aryl | Vinylarene or other aryl-alkene | Nickel complexes, HCN or surrogate | 2-Arylbutyronitrile or 3-Arylbutyronitrile | thieme-connect.dewikipedia.org |

| Michael Addition | 3-Aryl | α,β-Unsaturated nitrile (e.g., cinnamonitrile) | Base, Cyanide source | 3-Aryl-2,3-dicyanopropanoate derivatives | libretexts.orgmasterorganicchemistry.com |

Chemical Reactivity and Transformation Pathways of 4 2 Aminophenyl Butyronitrile

Intramolecular Cyclization Reactions for Heterocycle Formation

The proximity of the nucleophilic amino group and the electrophilic nitrile carbon in 4-(2-Aminophenyl)butyronitrile makes it a prime candidate for intramolecular cyclization reactions. These transformations are fundamental in synthesizing nitrogen-containing heterocyclic compounds.

The cyclization of this compound can proceed through the formation of amino imine and/or amino enamine intermediates. google.comgoogle.com This process is a key step in the synthesis of fused heterocyclic systems, such as 1,5-naphthalenediamine (B122787). google.comgoogle.com The reaction involves the intramolecular attack of the amino group onto the nitrile carbon. This cyclization is typically facilitated by the presence of a strong acid, which is necessary to overcome the basicity of the amino group. google.com The resulting cyclic intermediate can exist in tautomeric forms as an amino imine or an amino enamine. google.comgoogle.com These intermediates are often not isolated but are converted in subsequent steps, for instance, through hydrolysis to an aminoketone or through aromatization to the final heterocyclic product. google.com

The general mechanism for imine formation involves the nucleophilic addition of an amine to a carbonyl group, followed by dehydration. unizin.orglibretexts.org While the starting material here is a nitrile, the principle of intramolecular nucleophilic attack by the amine is analogous. The formation of enamines occurs when a secondary amine reacts with a carbonyl compound; however, in this intramolecular context, the tautomerization of the initial cyclic imine can lead to an enamine structure. unizin.org

Oxidative cyclization presents a powerful strategy for converting aminophenyl derivatives into valuable nitrogen-containing heterocycles like indolinones and indolines. acs.orgnih.govnih.gov While direct studies on this compound are limited, extensive research on the closely related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles provides significant insights into these transformations. acs.orgnih.govnih.gov These reactions typically involve an intramolecular nucleophilic cyclization coupled with an oxidation step that transforms the aniline (B41778) moiety. acs.orgnih.govnih.gov This methodology has been successfully applied to synthesize a variety of heterocyclic scaffolds, including 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.orgnih.govnih.gov

The synthesis of indoline (B122111) derivatives is of significant interest due to their prevalence in natural products and pharmaceuticals. semanticscholar.org Methods for their synthesis often involve the dearomatization of indoles or transition metal-catalyzed C-H/N-H coupling reactions, which frequently require stoichiometric oxidants. semanticscholar.org Electrochemical methods offer a cleaner, external oxidant-free alternative for these cyclizations. semanticscholar.org

The combination of potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) is a highly effective system for promoting the cyclization of aminophenyl nitriles. acs.orgnih.gov This base-assisted method has been shown to be efficient for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. acs.orgnih.gov The use of powdered KOH in DMSO is particularly noteworthy as it can generate highly reactive enolates, facilitating C-C bond formation even at ambient temperatures. nih.govresearchgate.net

In a typical procedure, the aminophenyl nitrile derivative is treated with KOH in DMSO. acs.org The base facilitates the deprotonation steps necessary for both the cyclization and the subsequent oxidation. The reaction conditions can be fine-tuned; for instance, using NaOH instead of KOH has been found to be less efficient in certain cases. nih.gov

Table 1: Comparison of Bases in the Oxidative Cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile

| Base | Solvent | Temperature | Yield of 1aa | Reference |

|---|---|---|---|---|

| KOH | DMSO | Room Temp. | 80% | nih.gov |

Data derived from studies on 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile (1aa), a close analog of the title compound.

Dimethyl sulfoxide (DMSO) often plays a dual role in these reactions, acting as both a solvent and a mild oxidizing agent. nih.govorganic-chemistry.org In the presence of a base like KOH, DMSO can oxidize the aniline moiety, which is a crucial step in the formation of certain heterocyclic products. acs.orgnih.gov The oxidation mechanism is believed to involve the deprotonation of an intermediate, which then reacts with DMSO. acs.org This is followed by the elimination of dimethyl sulfide (B99878) and water to yield the oxidized product. acs.org

The oxidizing capability of DMSO is not limited to these specific reactions but is a well-established phenomenon in organic synthesis, including in Kornblum and Swern oxidations. nih.govorganic-chemistry.org It can also facilitate the formation of imines from N-substituted arylamines, which then undergo further cyclization. nih.gov The oxidation of dimethyl sulfide (DMS) itself is a significant atmospheric process, and studies on its oxidation to DMSO and further products provide a broader context for the chemistry of these sulfur compounds. copernicus.org

The nature of the aniline starting material, whether it is a primary or a secondary amine, significantly impacts the course and outcome of the oxidative cyclization. Reactions with primary aniline derivatives of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles proceed smoothly to yield the desired 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.orgnih.gov

However, when N-substituted (secondary) aniline precursors are used, the reaction often takes a different and undesired path, leading to the cleavage of the cyano group and the formation of 2-aroyl-3-hydroxyindoles. acs.org This highlights a significant limitation of the direct oxidative cyclization approach for accessing N-substituted indolinones. To circumvent this, an alternative one-pot strategy has been developed. This involves the initial oxidative cyclization of the primary aniline derivative, followed by in situ alkylation of the resulting indolinone nitrogen. acs.orgnih.gov This method allows for the efficient synthesis of a variety of N-alkylated products. acs.orgnih.gov

Table 2: Reactivity of Primary vs. Secondary Aniline Derivatives

| Starting Material | Aniline Type | Major Product(s) | Reference |

|---|---|---|---|

| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles | Primary | 2-(3-Oxoindolin-2-ylidene)acetonitriles | acs.orgnih.gov |

| N-methylated 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles | Secondary | 2-Aroyl-3-hydroxyindoles (via cyano group cleavage) | acs.org |

Oxidative Cyclization to Nitrogen-Containing Heterocycles (e.g., Indolinones, Indolines)

Reactivity of the Nitrile Functionality in Conjugation with the Amino-Phenyl Moiety

The nitrile group in this compound is a versatile functional group whose reactivity is modulated by the presence of the amino-phenyl moiety. The hydrogenation of nitriles is a key industrial process for the synthesis of primary amines. researchgate.net However, in the context of this compound, the nitrile group's primary role is often as an electrophilic partner in intramolecular cyclization reactions.

The amino group, being a nucleophile, can readily attack the electrophilic carbon of the nitrile. This intramolecular interaction is the foundation for the formation of the heterocyclic systems discussed previously. The electronic nature of the aromatic ring and any substituents can further influence the reactivity of both the amino and nitrile groups. While detailed studies on the specific electronic interplay within this compound are not extensively documented, the principles of nucleophilic addition and cyclization are well-established in organic chemistry. unizin.orglibretexts.org

Hydrolytic Transformations of the Cyano Group

The cyano (nitrile) group of this compound can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. openstax.org This reaction typically proceeds through an amide intermediate. openstax.org For instance, the hydrolysis of a related compound, 2-(4-nitrophenyl)butyronitrile, to 2-(4-nitrophenyl)butyric acid is a known transformation. chemicalbook.com This suggests that this compound could be converted to 4-(2-aminophenyl)butyric acid. The reactivity of the nitrile group is influenced by the presence of the amino group on the aromatic ring.

Nucleophilic Addition and Condensation Reactions Involving the Nitrile

The polarized nature of the carbon-nitrogen triple bond in the nitrile group makes the carbon atom electrophilic and susceptible to nucleophilic attack. openstax.org This reactivity is fundamental to many synthetic applications.

Nucleophilic Addition: The nitrile group can react with nucleophiles to form imine anions. openstax.org For example, organometallic reagents can add to the nitrile to form ketones after hydrolysis. The presence of the amino group in this compound could influence the course of these reactions.

Condensation Reactions: While the nitrile group itself doesn't directly participate in classic aldol-type condensations, its derivatives can. For example, compounds with a similar structural motif, 4-(2-aminophenyl)-4-oxobutyronitriles, can undergo base-assisted cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles. vulcanchem.com This highlights the potential for intramolecular reactions involving both the nitrile and the aromatic amine.

Derivatization of the Primary Aromatic Amine Group

The primary aromatic amine group in this compound is a key site for various derivatization reactions, enhancing its utility as a synthetic building block.

Alkylation and Acylation Reactions

Alkylation: The primary amine can be alkylated using alkyl halides. fishersci.co.uk However, the reaction can be difficult to control and may lead to polyalkylation. masterorganicchemistry.com More controlled mono-alkylation can be achieved through methods like reductive amination or by using specific catalysts. nih.gov The alkylation of aromatic amines with olefins in the presence of aluminum has also been reported. google.com

Acylation: The primary amine readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form amides. researchgate.netmnstate.edu This reaction is often used to protect the amine group or to introduce new functional moieties. semanticscholar.org For example, N-acetylation is a common transformation. mdpi.com The reaction can be carried out using various catalysts to improve efficiency and selectivity. researchgate.net

Intermolecular Condensation Reactions

The primary amine group of this compound can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). This reactivity is characteristic of primary amines. Furthermore, the bifunctional nature of the molecule allows for intramolecular cyclization reactions. For instance, the cyclization of this compound can lead to the formation of amino imine and/or amino enamine intermediates, which can then be aromatized. google.comgoogle.com This type of intramolecular condensation is a key step in the synthesis of larger ring systems. libretexts.orgmasterorganicchemistry.comyoutube.com

Applications of 4 2 Aminophenyl Butyronitrile in Advanced Organic Synthesis

Precursor for the Synthesis of Naphthalenediamine Derivatives (e.g., 1,5-Naphthalenediamine)

4-(2-Aminophenyl)butyronitrile serves as a key intermediate in the production of 1,5-naphthalenediamine (B122787). google.comgoogle.com A process for this synthesis involves the reaction of ortho-nitrotoluene with an acrylic acid derivative to form intermediate products, including 4-(2-nitrophenyl)butyronitrile (B8592348). google.com This intermediate is then reduced to yield this compound. google.com The synthesis pathway continues with the cyclization of this compound to form an amino imine and/or amino enamine, which is subsequently aromatized to produce 1,5-naphthalenediamine. google.com

An alternative route involves the cyclization of 4-(2-nitrophenyl)butyronitrile to a nitro imine and/or nitro enamine, followed by reduction to the corresponding amino imine and/or amino enamine, and finally aromatization to 1,5-naphthalenediamine. google.com Another variation includes the aromatization of the nitro imine/enamine to 5-nitro-1-naphthylamine and/or 5-nitroso-1-naphthylamine, which is then hydrogenated to give 1,5-naphthalenediamine. google.com

A specific example of the reduction step involves adding 4-(2-nitrophenyl)butyronitrile dissolved in methanol (B129727) to a mixture of iron powder and ammonium (B1175870) chloride in water. google.com The mixture is heated to reflux to produce this compound. google.com

Building Block for Diverse Heterocyclic Scaffolds

Synthesis of Indole (B1671886) and Indoline (B122111) Systems (e.g., 2-(3-Oxoindolin-2-ylidene)acetonitriles)

This compound derivatives are valuable precursors for the synthesis of various indole and indoline systems. A notable application is in the preparation of 2-(3-oxoindolin-2-ylidene)acetonitriles. semanticscholar.orgnih.gov This transformation is achieved through a facile and highly efficient method involving the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. semanticscholar.orgnih.gov The reaction proceeds via an intramolecular nucleophilic cyclization coupled with the oxidation of the aniline (B41778) moiety. semanticscholar.orgnih.gov This method has been shown to improve yields and broaden the scope of the reaction. semanticscholar.orgnih.gov

The process can also be combined with an in situ alkylation of the primary amino group in 4-oxo-butanenitriles, leading to the formation of 2-acylindoles. semanticscholar.org While the direct oxidative cyclization of N-substituted precursors can be problematic, an alternative approach involves the initial oxidative cyclization followed by subsequent alkylation of the indoline moiety. semanticscholar.org

2-Alkylideneindolin-3-ones, which include the 2-(3-oxoindolin-2-ylidene)acetonitrile scaffold, are important synthons in drug discovery and development due to their numerous biological activities. nih.govmdpi.com They are also used as advanced precursors in the synthesis of other complex heterocyclic systems. nih.govacs.org

Precursor for Complex Polycyclic Aromatic Nitrogen Heterocycles (e.g., Pyridazino[4,3-b]indoles)

The utility of this compound derivatives extends to the synthesis of complex polycyclic aromatic nitrogen heterocycles (PANHs). Specifically, 2-(3-oxoindolin-2-ylidene)acetonitriles, derived from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, serve as advanced precursors for the synthesis of pyridazino[4,3-b]indoles. nih.govacs.org These compounds have demonstrated strong inhibitory activity against Mycobacterium tuberculosis. nih.govacs.org

The synthesis of pyridazino[4,3-b]indoles can be streamlined into a one-pot methodology. nih.gov This involves the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, and during the acidic workup, hydrazine (B178648) hydrate (B1144303) is added to the reaction mixture, which is then heated to reflux to form the target pyridazino[4,3-b]indole structures. acs.org The pyridazino[4,5-b]indole scaffold, a related structure, has also garnered significant pharmaceutical interest due to its bio-isosterism with β-carboline and γ-carboline, which are core structures in many bioactive compounds. arkat-usa.org

The broader class of PANHs is of interest in various fields, and understanding their formation pathways is an active area of research. nih.govlib4ri.ch

General Utility as an Amine Building Block in Complex Molecule Construction

This compound is a versatile amine building block in the construction of complex molecules. enamine.net The amino group provides a reactive handle for a variety of chemical transformations, enabling its incorporation into larger, more complex molecular architectures. researchgate.net The synthesis of amines is a cornerstone of organic chemistry due to the prevalence of nitrogen in many functional molecules, including pharmaceuticals and agrochemicals. researchgate.net

The reactivity of the amine functionality allows for its use in reactions such as N-alkylation and N-acylation, expanding the diversity of accessible structures. For instance, the primary aniline group in 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can be alkylated in situ during cyclization reactions to yield N-substituted indoline-3-ones. nih.gov This highlights the utility of the amine as a point for molecular elaboration.

The modular nature of synthesis, where bifunctional building blocks are iteratively coupled, is a powerful strategy for constructing complex molecules. nih.gov this compound, with its amino and nitrile functionalities, fits within this paradigm, offering multiple points for chemical modification and integration into larger synthetic schemes.

Utility in Multi-Step Convergent Synthetic Strategies

This compound and its derivatives are valuable components in multi-step convergent synthetic strategies. A convergent synthesis involves the preparation of several fragments of a target molecule independently, which are then combined at a later stage. This approach is often more efficient than a linear synthesis for constructing complex molecules.

The synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from ortho-nitrochalcones, which proceeds through an intermediate related to this compound, exemplifies a cascade reaction that can be part of a convergent strategy. mdpi.comnih.gov This transformation can be combined with the preparation of the chalcone (B49325) precursor in a single one-pot operation, streamlining the synthesis of this key heterocyclic building block. mdpi.com

Furthermore, the synthesis of pyridazino[4,3-b]indoles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles demonstrates a convergent approach where the pre-formed aminophenylbutyronitrile derivative is cyclized and then condensed with hydrazine. acs.org This strategy allows for the efficient assembly of the complex polycyclic system. The ability to functionalize the amine group of this compound derivatives prior to or after cyclization adds to its versatility in convergent synthesis, allowing for the late-stage introduction of molecular diversity. semanticscholar.orgnih.gov

Contribution to the Synthesis of Intermediate Compounds for Specialized Applications (e.g., dyes, agrochemicals)

This compound and its derivatives contribute to the synthesis of intermediate compounds for various specialized applications, including dyes and agrochemicals. openmedicinalchemistryjournal.com The heterocyclic scaffolds derived from this building block are found in a wide range of functional materials.

For instance, the 2-alkylideneindolin-3-one core, synthesized from this compound precursors, is related to the bis-indole indirubin (B1684374), a component of the "Tyrian purple" dye. nih.govacs.org Synthetic analogs of indirubin have shown significant biological activity. nih.govacs.org This connection highlights the potential for derivatives of this compound to be used in the development of novel dyestuffs.

In the field of agrochemicals, nitrogen-containing heterocycles are prominent agents for crop protection. openmedicinalchemistryjournal.com The diverse heterocyclic systems accessible from this compound, such as indoles and pyridazinoindoles, represent scaffolds that could be further elaborated to create new agrochemical candidates. nih.govacs.orgarkat-usa.org The synthesis of various substituted indole derivatives has been a focus of research for developing new antibacterial and antifungal agents. japsonline.comnih.gov

Future Research Directions and Synthetic Prospects

Development of Chemo-, Regio-, and Stereoselective Synthetic Methodologies

The bifunctional nature of 4-(2-aminophenyl)butyronitrile presents unique challenges and opportunities for selective synthesis. Future work will likely focus on methodologies that can precisely control reactivity at the amine, the nitrile, and the aromatic ring.

Chemoselectivity: The presence of the nucleophilic amino group and the electrophilic nitrile within the same molecule necessitates the development of highly chemoselective reactions. For instance, in related compounds like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, attempts to perform reactions on N-substituted precursors have sometimes led to undesired side reactions, such as the hydrolytic cleavage of the cyano group, instead of the expected cyclization. nih.govacs.org Research into orthogonal protecting group strategies and catalyst systems that can differentiate between the two functional groups is a critical area for development. This would allow for the selective modification of one group while the other remains intact, opening pathways to a wider array of derivatives.

Regioselectivity: Intramolecular transformations of this compound offer a direct route to heterocyclic structures. A known process involves the acid-catalyzed intramolecular cyclization of this compound to form 5-amino-3,4-dihydro-1(2H)-naphthylimine, an intermediate in the synthesis of 1,5-naphthalenediamine (B122787). google.com This transformation highlights the inherent regioselectivity dictated by the substrate's structure. Future investigations could explore alternative modes of cyclization using different catalysts (e.g., transition metals) to potentially access different ring systems or to control the subsequent aromatization process.

Stereoselectivity: The parent compound, this compound, is achiral. A significant future direction lies in the development of stereoselective methods to introduce chirality. This could be achieved by synthesizing derivatives with a new stereocenter, for example, through the α-alkylation of the butyronitrile (B89842) backbone. Methodologies for the stereoselective synthesis of related compounds, such as pinane-based 2-amino-1,3-diols or activated 2-arylazetidines, demonstrate the feasibility of creating chiral centers in complex molecules and could serve as a strategic guide. beilstein-journals.orgrsc.org

Exploration of Novel Catalytic Asymmetric Transformations Involving the Chiral Center (if applicable)

As this compound itself lacks a chiral center, this research area is forward-looking and focuses on the creation and subsequent transformation of chiral derivatives. The carbon atom alpha to the nitrile group is a prime target for introducing chirality.

Future research should aim to develop novel catalytic asymmetric transformations to functionalize this position. For example, methods for the direct, highly enantioselective α-alkylation of nitriles or related carbonyl compounds could be adapted. rsc.org Such strategies might involve the use of chiral phase-transfer catalysts or organocatalysts to guide the approach of an electrophile to a transiently formed enolate intermediate. Success in this area would provide access to enantiomerically pure building blocks, significantly expanding the utility of the this compound scaffold for applications in medicinal chemistry and chiral materials.

Integration into Flow Chemistry and Sustainable Synthesis Paradigms

Modern chemical synthesis places a strong emphasis on sustainable and efficient manufacturing processes. Integrating the synthesis of this compound and its derivatives into flow chemistry and other green paradigms is a promising avenue for future research.

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch reactions, including enhanced safety, improved heat and mass transfer, and the ability to automate multi-step sequences. noelresearchgroup.comnih.goveuropa.eu The synthesis of 4-(2-nitrophenyl)butyronitrile (B8592348), a key precursor, from ortho-nitrotoluene and acrylonitrile (B1666552), followed by its reduction, could be streamlined in a flow reactor. google.com This would allow for better control over reaction parameters and potentially increase yield and purity. Furthermore, flow chemistry enables the safe in-situ generation and use of hazardous reagents, which could be exploited in derivatizing the nitrile group. nih.gov For instance, cyanide-free methods for nitrile synthesis have been successfully implemented in flow systems, highlighting a path toward safer and more sustainable production. rsc.org

Sustainable Synthesis: Beyond flow chemistry, a broader focus on "green" chemistry principles is warranted. jchemrev.com This includes the use of environmentally benign solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. Research into replacing traditional solvents with greener alternatives, such as bio-based solvents, in the cross-coupling and cyclization reactions involving this scaffold would be a significant step forward. unibo.it

Discovery of New Reactivity Modes and Unexpected Transformations

While the intramolecular cyclization of this compound is a known transformation, there remains a vast, unexplored landscape of its chemical reactivity. google.com

A key area for future study is the exploration of novel, catalyst-driven transformations. For example, the amino group could be used as a directing group in C-H activation reactions on the aromatic ring, allowing for precise functionalization at the ortho position. Additionally, the nitrile group could participate in [2+2+2] cycloadditions with alkynes or other unsaturated systems to build complex polycyclic architectures.

Researchers should also be prepared for unexpected transformations. In studies of similar molecules, N-substituted 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, treatment with a base in DMSO led to an unexpected hydrolytic cleavage of the cyano group rather than the anticipated cyclization. nih.govacs.org Investigating the reaction of this compound under a wide range of conditions (e.g., different bases, solvents, catalysts) could reveal similarly unexpected but synthetically useful reactivity patterns.

The following table summarizes potential future transformations:

| Reaction Type | Potential Reagents/Catalysts | Expected Product Class |

| Directed C-H Functionalization | Rh(III), Ru(II), Pd(II) catalysts | Ortho-functionalized anilines |

| Cycloaddition | Transition metal catalysts, alkynes | Fused heterocyclic systems |

| Tandem Cyclization/Cross-Coupling | Palladium catalysts, aryl halides | Complex polycyclic aromatics |

| Reductive Cyclization | Reducing agents (e.g., NaBH4), Lewis acids | Substituted tetrahydroquinolines |

Potential for Derivatization into Architecturally Complex Functional Molecules for Materials Science (focus on synthetic routes)

The unique structure of this compound makes it an ideal starting point for synthesizing architecturally complex molecules with potential applications in materials science. The primary amino group and the versatile nitrile moiety serve as two distinct handles for elaboration.

A significant synthetic route involves the conversion of this compound into 1,5-naphthalenediamine (1,5-NDA). google.com This is achieved through an acid-catalyzed intramolecular cyclization/aromatization sequence. 1,5-NDA is a crucial monomer used in the production of high-performance polymers, such as polyimides, which exhibit exceptional thermal stability and mechanical strength. Future work could focus on optimizing this synthetic route and exploring the properties of polymers derived from the resulting diamine.

Furthermore, the bifunctional nature of the molecule allows for the synthesis of donor-acceptor systems, which are of great interest in optoelectronics. researchgate.net For example, the amino group can be functionalized to act as an electron donor, while the nitrile group can be transformed into various electron-accepting moieties. The flexible butyl linker allows for conformational changes that could be used to tune the electronic properties of the final molecule. Synthetic routes could involve derivatizing the amino group via Buchwald-Hartwig or Ullmann coupling reactions and converting the nitrile group via hydrolysis to a carboxylic acid for ester or amide formation. Such derivatization could lead to novel dyes, sensors, or components for molecular electronic devices. acs.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(2-Aminophenyl)butyronitrile in laboratory settings?

- Methodological Answer : Ensure proper personal protective equipment (PPE), including face shields, safety glasses, and full-coverage protective clothing. Use explosion-proof electrical equipment and grounded metal containers during transfers. Store in tightly sealed containers in cool, ventilated areas away from ignition sources. Implement rigorous hygiene practices, such as handwashing before breaks .

Q. How can the phase transitions (e.g., freezing/sublimation) of butyronitrile derivatives be experimentally determined?

- Methodological Answer : Utilize differential scanning calorimetry (DSC) to measure freezing points and sublimation temperatures. For example, butyronitrile’s freezing point (161.25 K) and sublimation equilibrium can be validated using CCSD/6-311G+(d,p) calculations to correlate molar volumes of trans (69.937 cm³/mol) and gauche (63.406 cm³/mol) conformers .

Q. What synthetic routes are available for preparing this compound derivatives?

- Methodological Answer : A common approach involves condensation reactions using NaH in THF (e.g., diethyl 2-(2-cyanoethyl)malonate with nitropyridine derivatives), followed by decarboxylation with NaOH in ethanol/water. Verify product identity via LC-MS and monitor reaction progress with TLC .

Advanced Research Questions

Q. How do reaction conditions influence the oxidative cyclization of 4-(2-Aminophenyl)-4-oxobutyronitriles?

- Methodological Answer : Optimize cyclization using KOH in DMSO under controlled temperatures (e.g., 80°C). Quench the reaction with alkylating agents like methyl iodide to stabilize intermediates. Monitor byproducts via HPLC and characterize products using / NMR and HRMS. For example, 2-(3-Oxoindolin-2-ylidene)ethers form with >75% yield under these conditions .

Q. What computational methods are suitable for analyzing conformational stability in butyronitrile derivatives?

- Methodological Answer : Apply CCSD/6-311G+(d,p) calculations to evaluate trans/gauche conformer ratios. Thermodynamic parameters (ΔG, ΔH) derived from molar volume differences predict pressure-dependent equilibria. For instance, high pressure favors gauche conformers due to lower molar volume (63.406 vs. 69.937 cm³/mol) .

Q. How can researchers resolve contradictions in spectral data for structurally similar nitriles?

- Methodological Answer : Use high-resolution {} NMR to distinguish nitrile peaks (δ ~110-120 ppm). Cross-validate with FTIR (C≡N stretch ~2240 cm⁻¹) and HRMS (e.g., [M+H]+ for CHNO: 208.21 Da). Purity confirmation via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Q. What strategies mitigate byproduct formation during multi-step syntheses of this compound analogs?

- Methodological Answer : Optimize stoichiometry and reaction time for condensation steps (e.g., 4-(3-methyl-5-nitropyrid-2-yl)butyronitrile synthesis). Introduce scavengers (e.g., molecular sieves) to absorb residual water. Employ orthogonal protecting groups for amine functionalities to prevent undesired side reactions .

Methodological Notes

- Safety : Prioritize explosion-proof environments and rigorous PPE compliance .

- Analytical Tools : Combine NMR, FTIR, HRMS, and DSC for structural and thermodynamic validation .

- Synthetic Optimization : Use NaH/THF for condensation and KOH/DMSO for cyclization, with real-time monitoring via TLC/HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.